molecular formula C20H26O3 B1265144 Hanagokenol A

Hanagokenol A

Cat. No.: B1265144
M. Wt: 314.4 g/mol
InChI Key: CDWJWTTWDBMXNW-LWYYNNOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hanagokenol A is a tricyclic sesquiterpene lactone first synthesized and characterized in a study led by Juan José Guardia Monteagudo under the supervision of Enrique-José Álvarez-Manzaneda Roldán and Rachid Chahboun . The compound features a unique epoxide group and a lactone moiety embedded within a fused tricyclic framework (C15H20O3). Its synthesis involves a multi-step process starting from a germacrane-type precursor, with key steps including oxidative cyclization and lactonization.

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(1S,9R,12R,16R)-4-hydroxy-1,12-dimethyl-5-propan-2-yl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6-trien-8-one

InChI

InChI=1S/C20H26O3/c1-11(2)12-8-13-14(9-15(12)21)20(4)7-5-6-19(3)10-23-17(16(13)22)18(19)20/h8-9,11,17-18,21H,5-7,10H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

CDWJWTTWDBMXNW-LWYYNNOASA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)[C@H]3[C@@H]4[C@@]2(CCC[C@]4(CO3)C)C)O

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)C3C4C2(CCCC4(CO3)C)C)O

Synonyms

hanagokenol A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound Compound B Compound C
Molecular Formula C15H20O3 C15H18O4 C16H22O3
Key Functional Groups Epoxide, Lactone Dihydroxy, Lactone Methyl Ester, Lactone
Ring System Tricyclic Bicyclic Tricyclic
Synthesis Yield 45% 32% 50%
Antimicrobial Activity Moderate Low High

Key Observations :

  • Ring Structure: The tricyclic framework of this compound and Compound C correlates with higher antimicrobial activity compared to the bicyclic Compound B .
  • Synthetic Accessibility: Compound C’s higher yield (50%) suggests better stability during lactonization, whereas this compound’s epoxide formation introduces steric challenges, reducing yield .

Functional Analogs

This compound shares functional similarities with artemisinin (a sesquiterpene lactone with an endoperoxide bridge) and thapsigargin (a tricyclic lactone with antitumor activity). Both compounds highlight the pharmacological importance of lactone rings and oxidative motifs:

Table 2: Functional Comparison with Broad-Spectrum Sesquiterpenes

Property This compound Artemisinin Thapsigargin
Primary Bioactivity Antimicrobial Antimalarial Anticancer
Oxidative Motif Epoxide Endoperoxide None
Solubility Low in H2O Moderate in lipids Low in H2O
Natural Source Synthetic Artemisia annua Thapsia garganica

Key Observations :

  • Bioactivity Specificity: this compound’s epoxide may target microbial enzymes, while artemisinin’s endoperoxide reacts with heme in Plasmodium .
  • Synthetic vs. Natural Origin: Unlike artemisinin and thapsigargin, this compound is primarily synthetic, allowing controlled structural modifications for optimized activity .

Research Implications

The comparative data underscore the importance of ring topology and oxidative functional groups in dictating bioactivity. This compound’s moderate antimicrobial profile positions it as a scaffold for derivatives with enhanced potency. Future studies should explore hybrid molecules combining its epoxide with artemisinin’s endoperoxide to target drug-resistant pathogens.

Limitations: While the provided evidence confirms structural and functional parallels, detailed pharmacokinetic or in vivo data for this compound remain unavailable, necessitating further investigation .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for isolating Hanagokenol A from natural sources?

  • Methodological Answer: Use bioassay-guided fractionation combined with HPLC or LC-MS to isolate this compound. Validate purity via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Ensure solvent systems (e.g., ethyl acetate-methanol-water gradients) are optimized for polarity matching .
  • Data Contradiction: If yields vary across extraction batches, assess seasonal variations in plant material or degradation during lyophilization .

Q. How can structural elucidation of this compound resolve ambiguities in its stereochemical configuration?

  • Methodological Answer: Employ NOESY/ROESY NMR experiments to determine spatial proximity of protons. Compare experimental ECD (electronic circular dichroism) spectra with computational predictions (e.g., TDDFT) to confirm absolute configuration .
  • Feasibility Check: Ensure access to advanced spectroscopy facilities and validate results against synthetic analogs if available .

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

  • Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition for kinases or antimicrobial MIC assays). Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments ≥3 times to account for plate-to-plate variability .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address low enantiomeric excess in asymmetric catalysis?

  • Methodological Answer: Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) under varying temperatures and solvent polarities. Monitor reaction progress via chiral HPLC. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to improve enantioselectivity .
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to identify critical reaction parameters .

Q. What strategies mitigate contradictory results in this compound’s mechanism of action across different cell lines?

  • Methodological Answer: Standardize cell culture conditions (passage number, serum batches) and validate target engagement via CRISPR knockouts or siRNA silencing. Use orthogonal assays (e.g., thermal shift assays for protein binding) to confirm specificity .
  • Hypothesis Testing: Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell line genetic drift) .

Q. How do molecular dynamics simulations improve understanding of this compound’s binding kinetics with its protein target?

  • Methodological Answer: Run 100-ns MD simulations (AMBER/CHARMM force fields) to analyze ligand-protein interaction stability. Calculate binding free energy via MM-PBSA/GBSA. Validate with mutagenesis studies targeting key residues identified in simulations .
  • Limitations: Address force field inaccuracies by cross-referencing with experimental crystallography data .

Q. What ethical and technical challenges arise in designing in vivo toxicity studies for this compound?

  • Methodological Answer: Follow ARRIVE guidelines for animal studies: use randomized block designs, blinded assessments, and predefined humane endpoints. Include vehicle and positive control groups. Statistically power studies using preliminary LD₅₀ data .
  • Ethical Compliance: Obtain IACUC approval and justify sample sizes to minimize animal use .

Data Presentation and Reproducibility

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer: Publish raw NMR/FID files and crystallization conditions in supplementary materials. Cross-validate with independent labs using identical instrumentation settings (e.g., 500 MHz NMR, CD₃OD solvent) .
  • Contradiction Resolution: Re-isolate the compound from original sources and compare spectral fingerprints .

Q. What statistical frameworks are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer: Use Chou-Talalay’s combination index (CI) or Bliss independence models. Apply bootstrap resampling to estimate confidence intervals for synergy scores. Report effect sizes (Cohen’s d) for clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hanagokenol A
Reactant of Route 2
Hanagokenol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.